molecular formula C9H10Cl2N4 B12674347 3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine CAS No. 94213-43-1

3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine

Cat. No.: B12674347
CAS No.: 94213-43-1
M. Wt: 245.11 g/mol
InChI Key: MLWONQDCGJOILV-RZNTYIFUSA-N
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Description

3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine is a chemical compound with the molecular formula C9H10Cl2N4 It is characterized by the presence of a dichlorophenyl group attached to an ethylidene carbazamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine typically involves the reaction of 2,3-dichlorobenzaldehyde with aminoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2,3-dichlorobenzaldehyde and aminoguanidine.

    Solvent: Ethanol.

    Reaction Conditions: Heating the reaction mixture to reflux temperature.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine can be compared with other similar compounds, such as:

    3-(1-(2,4-Dichlorophenyl)ethylidene)carbazamidine: Similar structure but with different chlorine substitution pattern.

    3-(1-(2,3-Dichlorophenyl)ethylidene)thiourea: Contains a thiourea group instead of a carbazamidine group.

    3-(1-(2,3-Dichlorophenyl)ethylidene)guanidine: Contains a guanidine group instead of a carbazamidine group.

Properties

CAS No.

94213-43-1

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

2-[(Z)-1-(2,3-dichlorophenyl)ethylideneamino]guanidine

InChI

InChI=1S/C9H10Cl2N4/c1-5(14-15-9(12)13)6-3-2-4-7(10)8(6)11/h2-4H,1H3,(H4,12,13,15)/b14-5-

InChI Key

MLWONQDCGJOILV-RZNTYIFUSA-N

Isomeric SMILES

C/C(=N/N=C(N)N)/C1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CC(=NN=C(N)N)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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